molecular formula C12H18ClN B2625223 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 1803606-99-6

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B2625223
CAS No.: 1803606-99-6
M. Wt: 211.73
InChI Key: ISYREROTCVFEKN-UHFFFAOYSA-N
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Description

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of an indane structure with an isopropyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves the following steps:

    Formation of the Indane Core: The indane core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via a reductive amination reaction. This involves the reaction of the indane core with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, cyanides, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of amines with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-amine: Lacks the isopropyl group, resulting in different chemical properties.

    6-(methyl)-2,3-dihydro-1H-inden-1-amine: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and biological activity.

    6-(ethyl)-2,3-dihydro-1H-inden-1-amine: Contains an ethyl group, which affects its steric and electronic properties.

Uniqueness

6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of the isopropyl group, which influences its steric hindrance and electronic distribution. This uniqueness can result in distinct reactivity and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

6-propan-2-yl-2,3-dihydro-1H-inden-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-8(2)10-4-3-9-5-6-12(13)11(9)7-10;/h3-4,7-8,12H,5-6,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYREROTCVFEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(CCC2N)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803606-99-6
Record name 6-(propan-2-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride
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